![molecular formula C13H20N2O B1490048 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol CAS No. 1249754-16-2](/img/structure/B1490048.png)
2-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol
Overview
Description
2-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been known to target serine/threonine-protein kinase chk1 .
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Similar compounds have been known to participate in suzuki–miyaura (sm) cross-coupling reactions , which could potentially affect various biochemical pathways.
Pharmacokinetics
Similar compounds have been known to have various pharmacokinetic properties .
Result of Action
Similar compounds have been known to participate in suzuki–miyaura (sm) cross-coupling reactions , which could potentially lead to various molecular and cellular effects.
Action Environment
It’s worth noting that the suzuki–miyaura (sm) cross-coupling reactions, in which similar compounds participate, are known for their exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
2-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. The compound’s phenol group can form hydrogen bonds and engage in hydrophobic interactions, while the piperidine ring can interact with amino acid residues in enzyme active sites. Studies have shown that this compound can inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity . Additionally, this compound has been observed to interact with proteins involved in signal transduction pathways, potentially modulating their activity and affecting downstream signaling events .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In some cell lines, this compound has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, this compound can activate or inhibit specific signaling cascades, resulting in altered cellular responses such as proliferation, differentiation, or apoptosis . Furthermore, this compound has been reported to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For example, the phenol group of this compound can form hydrogen bonds with amino acid residues in enzyme active sites, thereby inhibiting their catalytic function . Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex and modulating protein activity . These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as changes in gene expression and metabolic activity . In vivo studies have also indicated that the compound can have long-term effects on tissue function, particularly in organs involved in metabolism and detoxification .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal adverse effects, while still exerting its biochemical and cellular effects . At higher doses, this compound can exhibit toxic effects, such as liver and kidney damage, due to its accumulation in these organs. Threshold effects have also been noted, where a certain dosage level is required to elicit significant biochemical and cellular responses.
Properties
IUPAC Name |
2-[[4-(aminomethyl)piperidin-1-yl]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-9-11-5-7-15(8-6-11)10-12-3-1-2-4-13(12)16/h1-4,11,16H,5-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGOVNGMBQWIQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


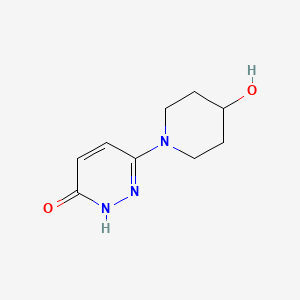
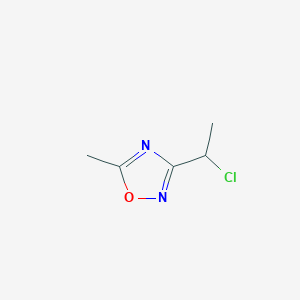
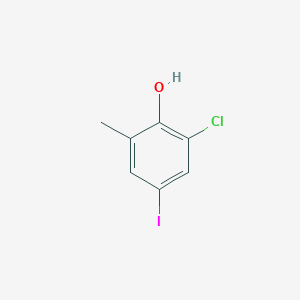
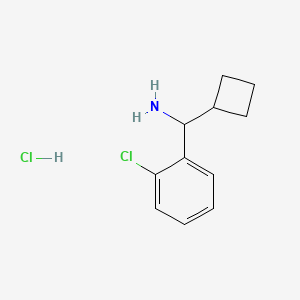

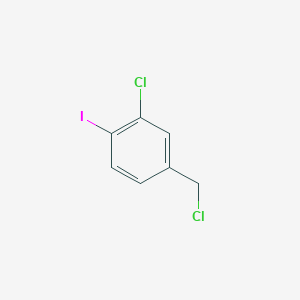
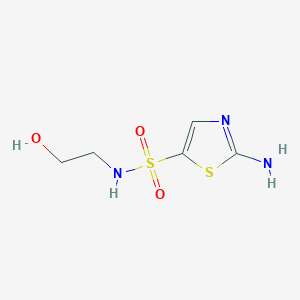
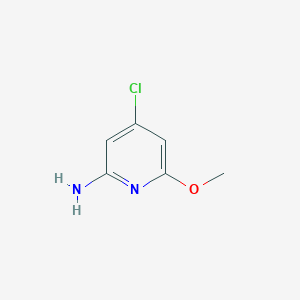
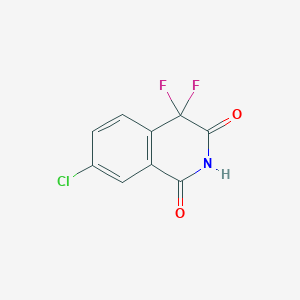
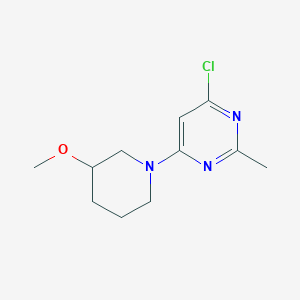
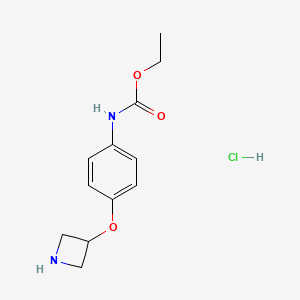
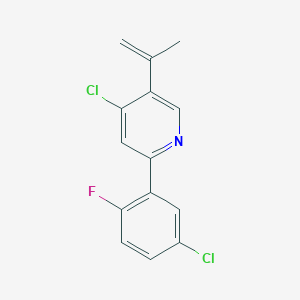
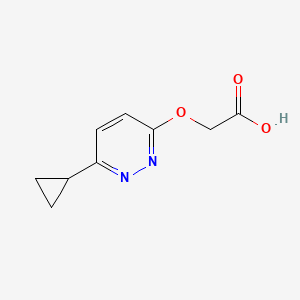
![3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489988.png)
